molecular formula C6H5N2O3- B1260139 3-(Imidazol-5-yl)pyruvate

3-(Imidazol-5-yl)pyruvate

Cat. No.: B1260139
M. Wt: 153.12 g/mol
InChI Key: JEJNWEREQWMOHB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(imidazol-5-yl)pyruvate is the conjugate base of 3-(imidazol-5-yl)pyruvic acid;  major species at pH 7.3. It is a conjugate base of a 3-(imidazol-5-yl)pyruvic acid.

Scientific Research Applications

DNA Binding and Gene Expression Modulation

Research by Meier, Montgomery, and Dervan (2012) highlights the use of Pyrrole–imidazole (Py–Im) hairpin polyamides, which are programmable DNA binding oligomers. They can disrupt protein-DNA interactions and modulate gene expression in cells. These polyamides, including 3-(Imidazol-5-yl)pyruvate, can be modified to enhance cellular uptake and biological activity, thereby proving useful in gene regulation.

Synthesis of Imidazole Derivatives

Yurchenko et al. (2009) explored the reaction of 1,2-Disubstituted imidazoles with phosphorus(III) halides, leading to new synthetic methods for various imidazole derivatives, including this compound compounds. These derivatives have potential applications in medicinal chemistry.

Metal-Organic Frameworks (MOFs)

Chen et al. (2014) discuss the creation of metal-organic frameworks (MOFs) using a 4-imidazole containing ligand, such as this compound. These MOFs have potential applications in gas sorption and anion exchange, as demonstrated in their study on Zinc(II) and cadmium(II) MOFs (Chen et al., 2014).

Development of Novel Therapeutics

The imidazo[1,2-a]pyridine scaffold, a part of the this compound structure, has been identified as a potent platform for developing a range of therapeutic agents. These applications include anticancer, antimicrobial, antiviral, and other activities, as illustrated in the review by Deep et al. (2016).

Chemical Synthesis and Organic Reactions

The compound and its derivatives have been utilized in various chemical syntheses and organic reactions. For example, the work by Palacios, Alonso, and Rubiales (1995) demonstrates the use of imidazo[1,5-a]pyridine derivatives in organic synthesis, which includes the this compound structure.

Properties

Molecular Formula

C6H5N2O3-

Molecular Weight

153.12 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)-2-oxopropanoate

InChI

InChI=1S/C6H6N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3H,1H2,(H,7,8)(H,10,11)/p-1

InChI Key

JEJNWEREQWMOHB-UHFFFAOYSA-M

Canonical SMILES

C1=C(NC=N1)CC(=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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